5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
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Overview
Description
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is an organofluorine compound. It contains a benzene ring substituted with one or more trifluoromethyl groups . The compound has a molecular weight of 256.18 .
Molecular Structure Analysis
The molecular formula of this compound is C12H7F3O3 . It contains a furan ring attached to a phenyl ring, which is substituted with a trifluoromethyl group and a chlorine atom .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties, such as boiling point and density, are not available for this specific compound.Scientific Research Applications
Synthesis and Biological Activity
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid , though not explicitly mentioned in the retrieved papers, is structurally similar to the compounds studied for various biological activities. For example, phenylalkyloxiranecarboxylic acid derivatives, which have structural resemblance, have been synthesized and studied for hypoglycemic activity, showing significant blood glucose lowering activities in fasted rats (Eistetter & Wolf, 1982).
Neuroinflammation Imaging
A derivative of furan-2-carboxylic acid was used to develop a ligand, [18F]1, for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, relevant in neurodegenerative diseases such as Alzheimer’s disease. The compound showed specificity for CSF1R and minimal metabolism in the mouse brain, suggesting potential for neuroinflammation imaging (Lee et al., 2022).
Anti-Pneumocystis Carinii Activity
Extended aromatic furan amidino derivatives, related to furan carboxylic acids, were synthesized and demonstrated interaction with DNA, along with effectiveness against Pneumocystis carinii in an immunosuppressed rat model. The extension of the aromatic system enhanced van der Waals interactions in the compound-DNA complex, suggesting therapeutic potential against Pneumocystis carinii (Hopkins et al., 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces, which are common modes of interaction for aromatic compounds .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance metabolic stability and increase lipophilicity, which could potentially improve the bioavailability of the compound .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Metabolic Pathways
Organoboron compounds, which this compound could potentially be converted into, are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-6-1-2-7(8(5-6)12(14,15)16)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZVHXYSTXOGNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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